CYP2E1 Inhibition Profile: 6-Chloro-N,N-dimethyl-1,3-benzoxazol-2-amine Exhibits Markedly Reduced Metabolic Liability Compared to Other Benzoxazole Derivatives
6-Chloro-N,N-dimethyl-1,3-benzoxazol-2-amine demonstrates exceptionally weak inhibition of CYP2E1 (IC50 > 20,000 nM) in human liver microsomes, as assessed by chlorzoxazone 6-hydroxylation [1]. This contrasts sharply with other benzoxazole-containing compounds, such as Ezutromid, which exhibits potent CYP1A2 inhibition (IC50 = 5.4 μM or 5,400 nM) [2]. The target compound's minimal CYP2E1 interaction suggests a significantly reduced risk of metabolic drug-drug interactions (DDIs) and potential hepatotoxicity associated with this isoform, a key differentiator for programs prioritizing metabolic stability.
| Evidence Dimension | CYP2E1 Inhibition |
|---|---|
| Target Compound Data | IC50 > 20,000 nM |
| Comparator Or Baseline | Ezutromid (CYP1A2 IC50 = 5,400 nM) |
| Quantified Difference | At least 3.7-fold lower inhibition (note: different CYP isoforms) |
| Conditions | Human liver microsomes; chlorzoxazone 6-hydroxylation (CYP2E1) vs. CYP1A2 assay |
Why This Matters
Low CYP2E1 inhibition predicts superior metabolic stability and reduced DDI risk, justifying selection over more potent CYP inhibitors for lead optimization.
- [1] BindingDB. BDBM50438845 (CHEMBL2413882) - CYP2E1 Inhibition Data. IC50 > 2.00E+4 nM. Accessed 2026. View Source
- [2] TargetMol. Ezutromid (BMN 195) Product Information. CYP1A2 IC50 = 5.4 μM. Accessed 2026. View Source
